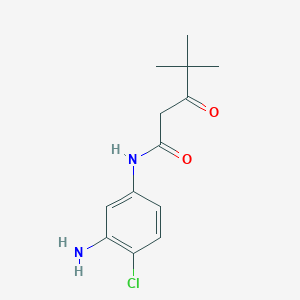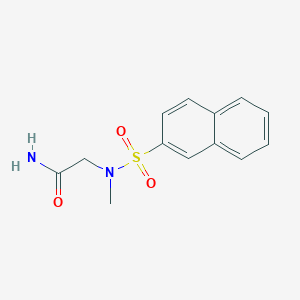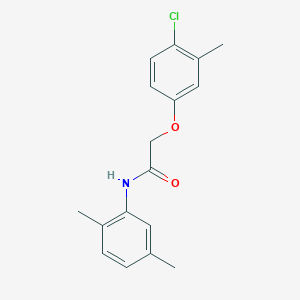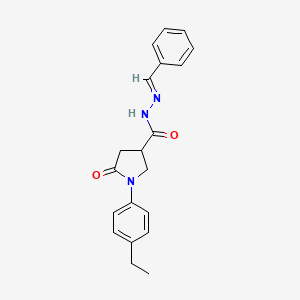![molecular formula C9H9ClN6O B5776219 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide, also known as CPTH, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. CPTH is a small molecule inhibitor that has been shown to have a variety of effects on biological systems. In
Wirkmechanismus
The mechanism of action of 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide involves the inhibition of HDAC6. HDAC6 is a protein that removes acetyl groups from proteins, which can have a variety of effects on their function. Inhibition of HDAC6 by this compound leads to an increase in acetylation of proteins, which can have a variety of effects on biological systems. The exact mechanism by which this compound inhibits HDAC6 is not fully understood, but it is thought to involve binding to the active site of the protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on HDAC6, this compound has also been shown to inhibit other proteins, including the protein phosphatase PP2A. Inhibition of PP2A by this compound leads to an increase in the phosphorylation of proteins, which can have a variety of effects on their function. This compound has also been shown to have anti-inflammatory effects, which may be due to its inhibition of HDAC6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide in lab experiments is its specificity for HDAC6. This allows researchers to study the effects of HDAC6 inhibition without affecting other proteins. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide. One area of research is the development of more specific HDAC6 inhibitors. While this compound is specific for HDAC6, it also inhibits other proteins, which can limit its use in some experiments. Another area of research is the study of the effects of HDAC6 inhibition on different biological systems. While this compound has been shown to have anti-tumor effects, its effects on other biological systems are not fully understood. Finally, there is a need for more research on the toxicity of this compound and its potential use in clinical applications.
Synthesemethoden
The synthesis of 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide involves a multi-step process that has been described in detail in several scientific publications. The starting materials for the synthesis are 2-chlorobenzaldehyde and hydrazine hydrate. The first step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with acetyl chloride to form 2-chlorophenylacetylhydrazine. The final step involves the reaction of 2-chlorophenylacetylhydrazine with sodium azide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide has been used in a variety of scientific research applications. One of the most common uses of this compound is as an inhibitor of the protein histone deacetylase 6 (HDAC6). HDAC6 is involved in a variety of biological processes, including cell migration, protein degradation, and immune responses. Inhibition of HDAC6 by this compound has been shown to have a variety of effects on biological systems, including the inhibition of tumor growth and the promotion of axonal regeneration.
Eigenschaften
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN6O/c10-7-4-2-1-3-6(7)9-13-15-16(14-9)5-8(17)12-11/h1-4H,5,11H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGFKQBHTCLOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)


![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)





![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
